molecular formula C18H32ClNO4 B7887569 Betaxolol hydrochloride monohydrate

Betaxolol hydrochloride monohydrate

Cat. No.: B7887569
M. Wt: 361.9 g/mol
InChI Key: SNUCUHZTWXARFO-UHFFFAOYSA-N
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Description

Betaxolol hydrochloride monohydrate (C₁₈H₂₉NO₃·HCl·H₂O) is a cardioselective β₁-adrenergic receptor blocker with a molecular weight of 343.89 g/mol . It is highly soluble in water, methanol, and ethanol, and its aqueous solutions exhibit a pH of 4.5–6.5 . Clinically, it is used to treat hypertension and glaucoma, leveraging its ability to reduce intraocular pressure (IOP) without significantly affecting pulmonary function . Structurally, it features a cyclopropylmethoxyethyl phenoxy group, contributing to its lipophilicity, which enhances corneal and dermal permeability compared to other β-blockers like timolol . Pharmacopeial standards mandate a purity of 98.0–102.0% for the dried substance, with stringent limits on impurities such as residual solvents (<0.1%) and heavy metals (<20 ppm) .

Properties

IUPAC Name

1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3.ClH.H2O/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUCUHZTWXARFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Selective A.W. Williamson Etherification

In anhydrous potassium carbonate-acetone solution, p-hydroxyphenylethyl alcohol reacts with epichlorohydrin at a 1:1.7 molar ratio. The phenolic hydroxyl group undergoes nucleophilic substitution due to its higher acidity (pKa ~10) compared to the alcoholic hydroxyl (pKa ~16). This selectivity eliminates the need for protective groups, streamlining the process. Reaction conditions include:

  • Solvent: Acetone

  • Base: 18% K₂CO₃

  • Temperature: Reflux (56°C)

  • Duration: 8 hours

The intermediate is isolated via filtration, concentrated under reduced pressure, and purified through sequential rinsing with water, sodium hydroxide, and anhydrous sodium sulfate. FTIR and HPLC analyses confirm a purity of 96% and yield of 68.18%.

Advantages and Limitations

This method simplifies earlier approaches by omitting protection/deprotection steps, reducing costs, and improving scalability. However, the seven-step sequence remains labor-intensive, and the final hydrochloride monohydrate form requires additional crystallization from aqueous-alcoholic solutions.

Chemoenzymatic Synthesis of S-(-)-Betaxolol Hydrochloride

The US20060004109A1 patent outlines an enantioselective synthesis of S-(-)-betaxolol hydrochloride, avoiding unstable cyclopropylmethyl halides and enhancing optical purity. The five-step process achieves >90% enantiomeric excess (ee) through strategic intermediates and cyclopropanation.

Key Synthetic Steps

  • Benzylation: 2-[4-hydroxyphenylethanol] reacts with benzyl halide under phase-transfer catalysis (PTC) to form 2-[4-benzyloxyphenyl-ethanol].

  • Allylation: The benzylated intermediate undergoes allylation with allyl bromide in tetrahydrofuran (THF) using sodium hydride.

  • Cyclopropanation: Simmons-Smith reaction with Zn-Cu couple introduces the cyclopropyl group, yielding 1-benzyloxy-4-(2-cyclopropylmethoxyethyl)-benzene.

  • Hydrogenolysis: Palladium-catalyzed hydrogenation removes the benzyl protecting group.

  • Salt Formation: Treatment with isopropanol-HCl yields S-(-)-betaxolol hydrochloride, which is crystallized as the monohydrate from toluene.

Performance Metrics

  • Yield: ~50% (over five steps)

  • Purity: >99% (HPLC)

  • Enantiomeric Excess: >90% ee after recrystallization

This method prioritizes stereochemical control over yield, making it suitable for pharmaceutical applications requiring high enantiopurity.

Comparative Analysis of Synthetic Methods

ParameterTraditional MethodEnantioselective Method
Steps 75
Key Reagents Epichlorohydrin, K₂CO₃Benzyl halide, Zn-Cu couple
Yield 68.18%50%
Purity 96%>99%
Enantiomeric Control Not applicable>90% ee
Solvent System AcetoneTHF, toluene

Crystallization and Monohydrate Formation

Betaxolol hydrochloride monohydrate is obtained by crystallizing the anhydrous form from hydroalcoholic solutions. The patent specifies using toluene-isopropanol for salt formation, followed by controlled hydration. X-ray diffraction studies reveal that the monohydrate adopts a monoclinic crystal lattice, stabilized by hydrogen bonding between the protonated amine and water molecules.

Analytical Validation and Quality Control

Suhagia et al. developed a spectrophotometric assay for betaxolol hydrochloride, oxidizing the drug with sodium periodate to release formaldehyde, which reacts with acetyl acetone to form a yellow chromogen (λₘₐₓ = 405 nm). The method’s linear range (5–30 µg/ml) and recovery (>98%) ensure robust quantification in bulk and dosage forms .

Chemical Reactions Analysis

Types of Reactions: Betaxolol hydrochloride monohydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sodium periodate in an aqueous medium.

    Substitution: Various nucleophiles under basic conditions.

Major Products:

Scientific Research Applications

Ophthalmology

Betaxolol hydrochloride is widely recognized for its efficacy in treating open-angle glaucoma and ocular hypertension. It is available as an ophthalmic solution (0.25% or 0.5%) and has shown significant effectiveness in lowering IOP.

Study Population Duration IOP Reduction (%) Comments
Study 147 patients with glaucoma and reactive airway disease15 months25% average reductionSafe for patients with asthma
Study 2100 patients with open-angle glaucoma12 weeks30% reduction from baselineEffective as monotherapy

Cardiology

In cardiology, betaxolol is employed to manage hypertension and prevent non-fatal cardiac events in patients with ischemic heart disease.

Indication Dosage Form Typical Dosage
HypertensionOral tablets (10 mg, 20 mg)10-20 mg once daily
ArrhythmiasOral tabletsAdjusted based on response
Heart FailureOral tabletsTypically lower doses

Case Study: Glaucoma Management

A clinical trial involving 100 patients demonstrated that betaxolol effectively reduced IOP when administered twice daily over a three-month period. The study reported a mean IOP reduction of 30%, with minimal side effects noted.

Case Study: Hypertension Control

In a separate study focusing on hypertensive patients, betaxolol was shown to significantly decrease systolic and diastolic blood pressure over a six-month period, highlighting its role as a first-line treatment option.

Side Effects and Considerations

While generally well-tolerated, betaxolol can cause side effects such as fatigue, dizziness, and bradycardia. Caution is advised for patients with asthma or severe reactive airway disease due to potential bronchospasm from beta-2 receptor blockade.

Comparison with Similar Compounds

Comparative Analysis with Similar β-Blockers

Betaxolol vs. Timolol

Property Betaxolol Hydrochloride Timolol
Selectivity β₁-selective Non-selective (β₁/β₂)
Lipophilicity (LogP) Higher (enhanced permeability) Lower
Skin Permeability ~10× higher than timolol Baseline
Pulmonary Impact Minimal effect on FEV₁ Reduces FEV₁
Drug Delivery MIDFDS shows superior PK/PD Betoptic (standard)

Betaxolol’s lipophilicity enables superior transdermal and corneal absorption, making it more effective in topical formulations for glaucoma and infantile hemangiomas (IHs) . In contrast, timolol’s non-selectivity increases risks of bronchoconstriction, as shown in studies where betaxolol reduced IOP by 25.7% at 60 minutes without significant pulmonary side effects, unlike timolol . A novel micro-interactive dual-functioning sustained-release system (MIDFDS) using betaxolol demonstrated better pharmacokinetics (e.g., prolonged release) and IOP reduction compared to timolol-based Betoptic .

Betaxolol vs. Atenolol

Property Betaxolol Hydrochloride Atenolol
Selectivity β₁-selective β₁-selective
Lipophilicity High (logP ~1.8) Low (logP ~0.2)
Clinical Use Glaucoma, IHs Hypertension
Permeability High dermal/ocular absorption Limited topical use

Structurally analogous, both drugs are β₁-selective, but betaxolol’s cyclopropylmethoxyethyl group enhances lipophilicity, enabling topical application for IHs. Atenolol’s hydrophilic nature limits its utility to systemic formulations .

Betaxolol vs. Metoprolol Tartrate

Property Betaxolol Hydrochloride Metoprolol Tartrate
Analytical Role Internal standard in HPLC Analyte
Linearity Range 25–200 µg/mL (HPLC) 0.1–40 µg/mL
Detection UV (273 nm) Fluorescence

Betaxolol serves as a reliable internal standard in HPLC methods for metoprolol due to its distinct retention time (5.8 min vs. metoprolol’s 4.6 min) and stability under acidic conditions . Spectrophotometric methods also utilize betaxolol’s oxidation by N-bromosuccinimide for indirect quantification .

Drug Delivery and Formulation Comparisons

Sustained-Release Systems

Parameter MIDFDS (Betaxolol) Betoptic (Timolol)
Particle Size Comparable to Betoptic Standard
IOP Reduction Enhanced duration and efficacy Baseline
Degradation Stable under sunlight Light-sensitive

The MIDFDS platform, combining betaxolol with montmorillonite via ion exchange, showed 82.86% encapsulation efficiency and sustained release in artificial tears, outperforming timolol eye drops .

Loading Efficiency in Ionic Solutions

Solution (1 mol/L) Betaxolol Hydrochloride Betaxolol Base
NaCl 95% loading 85% loading
Na₂SO₄ 90% loading 75% loading
NaSCN 88% loading 70% loading

Betaxolol hydrochloride exhibits higher loading efficiency in ionic solutions compared to its base form, facilitating formulations for contact lens drug delivery .

Pharmacokinetic Profile of Betaxolol Hydrochloride

  • Tₘₐₓ : 4.4 ± 1.1 hours
  • Cₘₐₓ : 52.39 ± 11.14 µg/L
  • Half-life : 15.78 ± 2.43 hours
  • AUC₀–∞ : 1219 ± 241 µg·h/L

Betaxolol’s prolonged half-life supports once-daily dosing, contrasting with shorter-acting β-blockers like propranolol.

Analytical Methodologies

Method Linearity Range Key Advantage Reference
RP-HPLC 25–200 µg/mL Stability-indicating
Capillary Electrophoresis 0.05–0.30 mg/mL Rapid, 99.2% recovery
UV Spectrophotometry 40–120 mg/L Simple dissolution testing

The RP-HPLC method validated per ICH guidelines separates betaxolol from degradation products (e.g., oxidation byproducts at 1.383 min) within 10 minutes .

Q & A

Basic Research Questions

Q. What standardized methods are used to chemically identify Betaxolol Hydrochloride Monohydrate?

  • Methodology :

  • UV-Vis Spectrophotometry : Prepare a 1:10,000 solution in ethanol (95%), and compare absorption spectra with a reference standard. Peaks should align at identical wavelengths .
  • IR Spectroscopy : Analyze dried samples using potassium bromide disks. Match absorption wavenumbers to the reference standard .
  • Chloride Test : Dissolve 1 g in 10 mL water; a positive response to qualitative chloride tests (e.g., silver nitrate precipitation) confirms the hydrochloride moiety .

Q. How are key physicochemical properties (e.g., melting point, solubility, pH) determined for Betaxolol Hydrochloride?

  • Melting Point : Use a capillary tube method, with expected values between 114–117°C .
  • Solubility : Test solubility in water, methanol, ethanol, and acetic acid. Betaxolol Hydrochloride is very soluble in water and freely soluble in polar organic solvents .
  • pH : Dissolve 1 g in 50 mL water; the pH should range between 4.5–6.5, verified using a calibrated pH meter .

Q. What chromatographic methods are employed to assess purity and detect impurities?

  • HPLC : Utilize a reverse-phase HPLC system with a UV detector (273 nm). Prepare test and standard solutions (1:200 dilution) and compare peak areas. Impurity peaks in the test solution must not exceed predefined thresholds .
  • TLC : Spot samples on silica gel plates, develop with ethyl acetate/water/acetic acid (10:3:3), and visualize under iodine vapor. No more than one secondary spot is permitted .

Advanced Research Questions

Q. How can a stability-indicating RP-HPLC method be developed and validated for Betaxolol Hydrochloride?

  • Experimental Design :

  • Forced Degradation : Expose the compound to acid/base hydrolysis, oxidation (H₂O₂), and UV light. Ensure the method resolves degradation products from the analyte .
  • Validation Parameters : Assess linearity (e.g., 50–150% of target concentration), precision (RSD <2%), accuracy (recovery 98–102%), and robustness (variations in mobile phase, flow rate) .
    • Data Interpretation : Degradation kinetics and peak purity analysis confirm method specificity .

Q. What experimental models elucidate Betaxolol’s β-1 adrenergic receptor selectivity and therapeutic mechanisms?

  • In Vitro Models : Use isolated cardiomyocytes or transfected cell lines expressing β-1/β-2 receptors. Measure cAMP inhibition via competitive binding assays .
  • In Vivo Models : Assess intraocular pressure (IOP) reduction in glaucoma-induced rabbits. Compare Betaxolol’s lipophilicity (e.g., skin permeability vs. timolol) using Franz diffusion cells .
  • Contradiction Analysis : Studies show Betaxolol’s β-1 selectivity, yet high doses may exhibit β-2 effects. Evaluate dose-response curves and receptor binding affinities to resolve discrepancies .

Q. How should preclinical toxicology data (e.g., reproductive toxicity) be interpreted for human risk assessment?

  • Study Design : Administer Betaxolol orally to pregnant rats (≥12 mg/kg/day) and rabbits (≥128 mg/kg/day). Monitor post-implantation loss and teratogenicity .
  • Data Limitations : Species-specific metabolic differences may over/underestimate human risks. Use allometric scaling and in vitro placental transfer models to extrapolate safe thresholds .

Q. What strategies address contradictions in β-adrenergic receptor inhibition data across studies?

  • Methodological Review : Compare assay conditions (e.g., isolated tissue vs. whole-animal models). For example, in vitro binding assays may lack physiological context, leading to overstated selectivity .
  • Statistical Reanalysis : Apply meta-analysis to pooled data. Adjust for covariates like dosage (e.g., 20 mg vs. 60 mg) and administration route (oral vs. topical) .

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